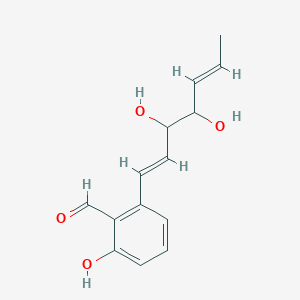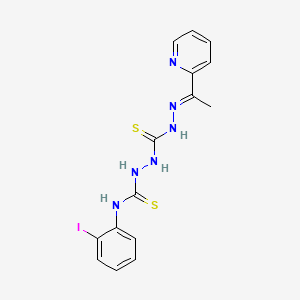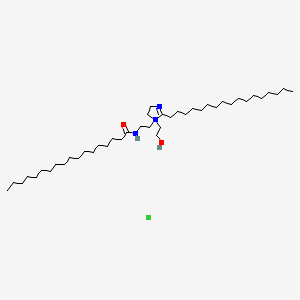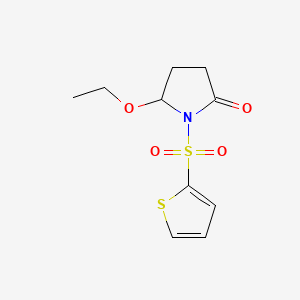
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((3-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((3-methylphenyl)methyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple hydroxyl and phenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((3-methylphenyl)methyl)-4,7-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylmethyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenylmethyl moieties .
Aplicaciones Científicas De Investigación
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((3-methylphenyl)methyl)-4,7-bis(phenylmethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((3-methylphenyl)methyl)-4,7-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Dihydrodibenzo[b,f]oxepines: These compounds share a similar diazepin ring structure but differ in their functional groups and overall molecular architecture.
Quaternary Ammonium Compounds: These compounds have antimicrobial properties and are used in various applications, but they differ significantly in structure from 2H-1,3-Diazepin-2-one derivatives.
Gold(III) Metalloantibiotics: These compounds have unique antimicrobial properties and are used in medical applications, but their structure and mechanism of action are distinct from 2H-1,3-Diazepin-2-one derivatives.
Uniqueness
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis((3-methylphenyl)methyl)-4,7-bis(phenylmethyl)- is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
153182-52-6 |
|---|---|
Fórmula molecular |
C35H38N2O3 |
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[(3-methylphenyl)methyl]-1,3-diazepan-2-one |
InChI |
InChI=1S/C35H38N2O3/c1-25-11-9-17-29(19-25)23-36-31(21-27-13-5-3-6-14-27)33(38)34(39)32(22-28-15-7-4-8-16-28)37(35(36)40)24-30-18-10-12-26(2)20-30/h3-20,31-34,38-39H,21-24H2,1-2H3/t31-,32-,33+,34+/m1/s1 |
Clave InChI |
FHWFGNNPLKNFPL-WZJLIZBTSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=CC(=C3)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=CC=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC(=C3)C)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















